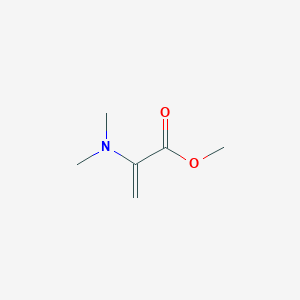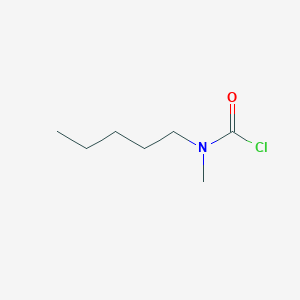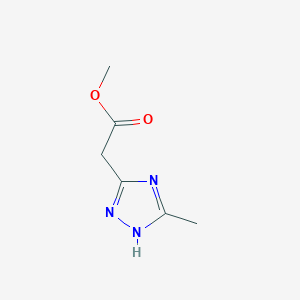![molecular formula C17H13N3OS B1627710 6-(4-Methoxyphenyl)-3-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine CAS No. 893613-13-3](/img/structure/B1627710.png)
6-(4-Methoxyphenyl)-3-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine
Overview
Description
6-(4-Methoxyphenyl)-3-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound characterized by its unique molecular structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 4-methoxyphenyl group and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenyl)-3-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation reaction between appropriate precursors, such as 4-methoxyaniline and thiophene-2-carboxaldehyde, followed by cyclization under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to facilitate the formation of the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium or other transition metals, can enhance the efficiency of the reaction and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Methoxyphenyl)-3-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them suitable for various applications.
Scientific Research Applications
Chemistry: In chemistry, 6-(4-Methoxyphenyl)-3-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential as a biological probe or pharmacophore . Its interactions with various biological targets can provide insights into cellular processes and pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its antitumor, anti-inflammatory, and antimicrobial properties . Its ability to modulate biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and advanced materials . Its unique chemical properties make it suitable for applications requiring high stability and specificity.
Mechanism of Action
The mechanism by which 6-(4-Methoxyphenyl)-3-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
6-(4-Methoxyphenyl)pyrimidine-2,4-diamine
6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine
3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine
Uniqueness: 6-(4-Methoxyphenyl)-3-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-3-thiophen-2-ylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c1-21-14-6-4-12(5-7-14)13-9-18-17-15(10-19-20(17)11-13)16-3-2-8-22-16/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLKRZROMMQKIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC=CS4)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587537 | |
| Record name | 6-(4-Methoxyphenyl)-3-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893613-13-3 | |
| Record name | 6-(4-Methoxyphenyl)-3-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Pyrimido[4,5-g]quinazoline](/img/structure/B1627642.png)



